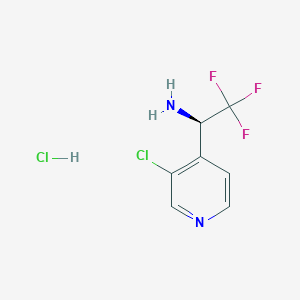
(R)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with a chloropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloropyridine and 2,2,2-trifluoroethanamine.
Coupling Reaction: The 3-chloropyridine is subjected to a coupling reaction with 2,2,2-trifluoroethanamine under controlled conditions. This reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of ®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development.
Industry
In the industrial sector, ®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is used in the development of agrochemicals, such as herbicides and insecticides. Its ability to interact with biological targets makes it effective in controlling pests and weeds.
作用機序
The mechanism of action of ®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The chloropyridine moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
3-Chloropyridine: Another isomer of chloropyridine with similar applications in agrochemicals.
4-Chloropyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of both trifluoromethyl and chloropyridine groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C7H7Cl2F3N2 |
|---|---|
分子量 |
247.04 g/mol |
IUPAC名 |
(1R)-1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-3-13-2-1-4(5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
InChIキー |
AZWCEZWRZNXNFU-FYZOBXCZSA-N |
異性体SMILES |
C1=CN=CC(=C1[C@H](C(F)(F)F)N)Cl.Cl |
正規SMILES |
C1=CN=CC(=C1C(C(F)(F)F)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


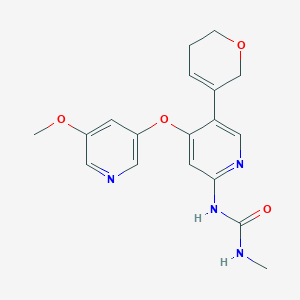
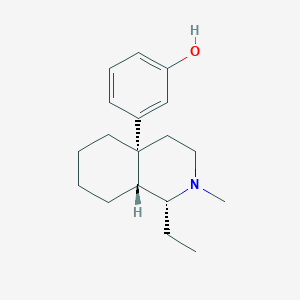

![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)


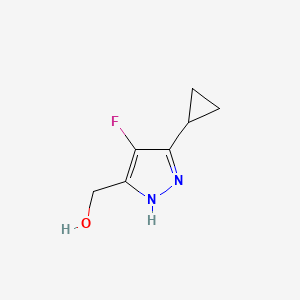
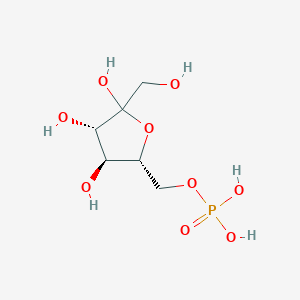
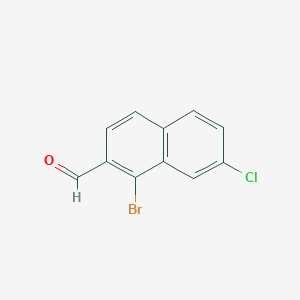
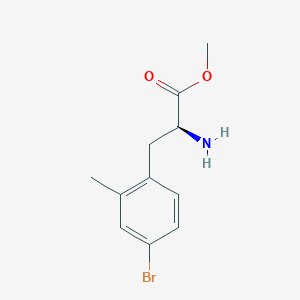
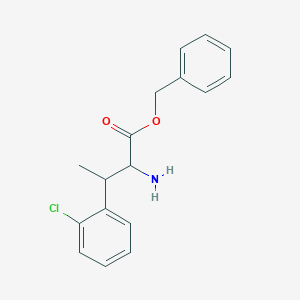
![7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13055456.png)
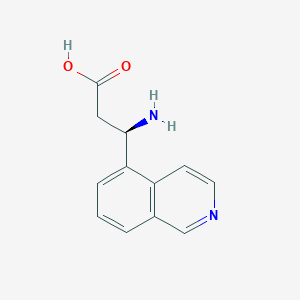
![1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone](/img/structure/B13055467.png)
